molecular formula C6H16ClN B2405349 (3S)-2-methylpentan-3-amine Hydrochloride CAS No. 196930-00-4

(3S)-2-methylpentan-3-amine Hydrochloride

Cat. No.: B2405349
CAS No.: 196930-00-4
M. Wt: 137.65
InChI Key: XELJVUCNNBUHJE-RGMNGODLSA-N
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Description

(S)-1-Ethyl-2-methylpropylamine hydrochloride is a chiral amine compound that is often used in various chemical and pharmaceutical applications. The compound is characterized by its specific stereochemistry, which is denoted by the (S)-configuration. This configuration indicates that the compound is the enantiomer that rotates plane-polarized light in a specific direction. The hydrochloride form of the compound is typically used to enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Ethyl-2-methylpropylamine hydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable ketone precursor with an amine source. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of (S)-1-Ethyl-2-methylpropylamine hydrochloride may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification through crystallization or distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Ethyl-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at reflux temperatures.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, alcohols.

    Substitution: Alkylated amines, ethers.

Scientific Research Applications

(S)-1-Ethyl-2-methylpropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Ethyl-2-methylpropylamine hydrochloride
  • (S)-1-Propyl-2-methylpropylamine hydrochloride
  • (S)-1-Ethyl-2-ethylpropylamine hydrochloride

Uniqueness

(S)-1-Ethyl-2-methylpropylamine hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications where chiral specificity is essential, such as in the synthesis of enantiomerically pure pharmaceuticals. The compound’s ability to selectively interact with chiral biological targets makes it valuable in both research and industrial applications.

Properties

IUPAC Name

(3S)-2-methylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELJVUCNNBUHJE-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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